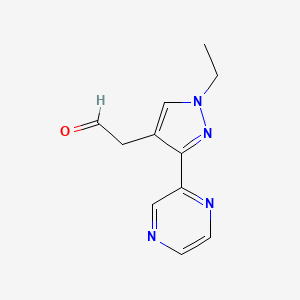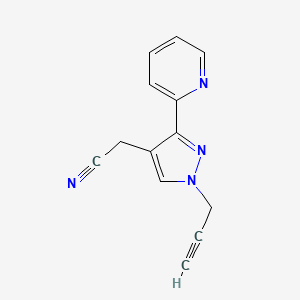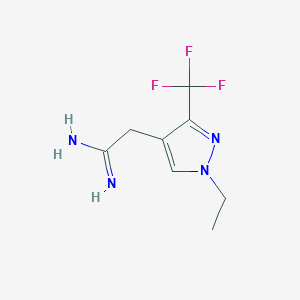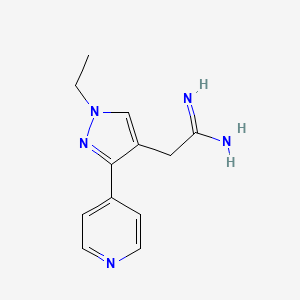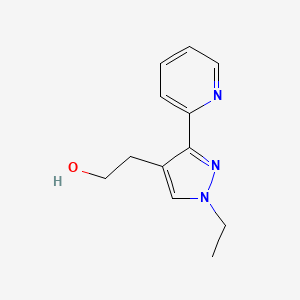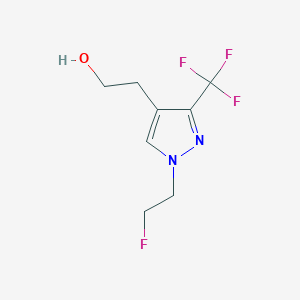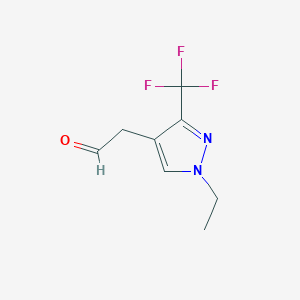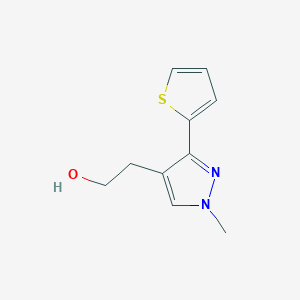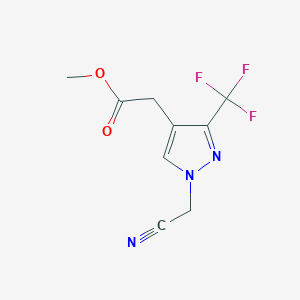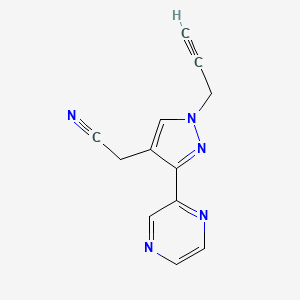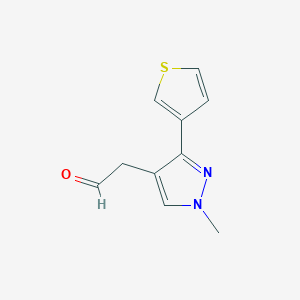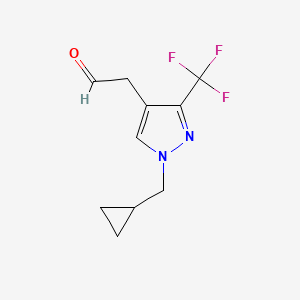
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde
Vue d'ensemble
Description
This compound contains a pyrazole ring, a trifluoromethyl group, and an acetaldehyde group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a methyl group . Acetaldehyde groups contain a carbonyl center, which means the carbon atom is double-bonded to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl and acetaldehyde groups. Trifluoromethyl-containing compounds can be synthesized through various methods, including the C-F bond activation of trifluoromethyl-containing compounds .Molecular Structure Analysis
The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound. The presence of the pyrazole ring could also impact the compound’s chemical behavior .Chemical Reactions Analysis
The trifluoromethyl group is known to participate in various chemical reactions, including trifluoromethylation . The pyrazole ring can also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could impact the compound’s polarity .Applications De Recherche Scientifique
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of trifluoromethylated aromatic compounds . Its reactivity allows for the introduction of the trifluoromethyl group into various aromatic substrates, which is a significant modification in pharmaceutical chemistry due to the unique properties that the trifluoromethyl group imparts .
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is known for its ability to improve the metabolic stability and lipophilicity of potential drug candidates. Therefore, this compound can be used to synthesize new molecules that may exhibit improved pharmacokinetic properties .
Agricultural Chemistry
The trifluoromethyl group is also beneficial in the development of agrochemicals. It can be used to create compounds with potential use as pesticides or herbicides, offering a new approach to crop protection .
Material Science
In material science, the compound can be utilized to synthesize polymers or small molecules that contain the trifluoromethyl group, which can impart desirable properties such as increased thermal stability and chemical resistance .
Catalysis
The compound can act as a ligand for transition metal catalysts, potentially leading to new catalytic systems that can be used for various chemical transformations, including those that incorporate trifluoromethyl groups into organic molecules .
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the field of NMR spectroscopy, this compound could be used to study the properties of trifluoromethyl groups in different chemical environments, providing valuable insights into their behavior and reactivity .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)9-8(3-4-16)6-15(14-9)5-7-1-2-7/h4,6-7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJSRBPYZJVIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



